REACTION_CXSMILES
|
Cl[CH2:2][C:3]([N:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:9](=[O:16])[NH:8][C:7]2[CH:17]=[CH:18][CH:19]=[N:20][C:6]1=2)=[O:4].[CH2:21]([N:23]([CH2:26][CH:27]1[CH2:32][CH2:31][CH2:30][CH2:29][NH:28]1)[CH2:24][CH3:25])[CH3:22].C(=O)([O-])[O-].[Na+].[Na+]>C(O)CC>[CH2:21]([N:23]([CH2:26][CH:27]1[CH2:32][CH2:31][CH2:30][CH2:29][N:28]1[CH2:2][C:3]([N:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:9](=[O:16])[NH:8][C:7]2[CH:17]=[CH:18][CH:19]=[N:20][C:6]1=2)=[O:4])[CH2:24][CH3:25])[CH3:22] |f:2.3.4|
|
Name
|
|
Quantity
|
97.6 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC1NCCCC1
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1.7 L
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered while hot
|
Type
|
WAIT
|
Details
|
then left
|
Type
|
CUSTOM
|
Details
|
to have precipitated in crystalline form
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed 3 times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
each time with n-propanol (100 ml), and dried in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying chamber
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC)CC1N(CCCC1)CC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 119.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl[CH2:2][C:3]([N:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:9](=[O:16])[NH:8][C:7]2[CH:17]=[CH:18][CH:19]=[N:20][C:6]1=2)=[O:4].[CH2:21]([N:23]([CH2:26][CH:27]1[CH2:32][CH2:31][CH2:30][CH2:29][NH:28]1)[CH2:24][CH3:25])[CH3:22].C(=O)([O-])[O-].[Na+].[Na+]>C(O)CC>[CH2:21]([N:23]([CH2:26][CH:27]1[CH2:32][CH2:31][CH2:30][CH2:29][N:28]1[CH2:2][C:3]([N:5]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[C:9](=[O:16])[NH:8][C:7]2[CH:17]=[CH:18][CH:19]=[N:20][C:6]1=2)=[O:4])[CH2:24][CH3:25])[CH3:22] |f:2.3.4|
|
Name
|
|
Quantity
|
97.6 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
|
Name
|
|
Quantity
|
64 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC1NCCCC1
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
1.7 L
|
Type
|
solvent
|
Smiles
|
C(CC)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture is filtered while hot
|
Type
|
WAIT
|
Details
|
then left
|
Type
|
CUSTOM
|
Details
|
to have precipitated in crystalline form
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
washed 3 times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
each time with n-propanol (100 ml), and dried in a vacuum
|
Type
|
CUSTOM
|
Details
|
drying chamber
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(CC)CC1N(CCCC1)CC(=O)N1C2=C(NC(C3=C1C=CC=C3)=O)C=CC=N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 119.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 83.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |